Bucolome

Description

was heading 1978-94 (see under BARBITURATES 1978-90); was PARAMIDINE see under BARBITURATES 1975-77; use BARBITURATES to search BUCOLOME 1978-94 & PARAMIDINE 1975-77; proposed anti-inflammatory agent with possible analgesic properties

Structure

3D Structure

Properties

IUPAC Name |

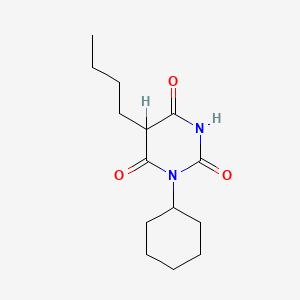

5-butyl-1-cyclohexyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3/c1-2-3-9-11-12(17)15-14(19)16(13(11)18)10-7-5-4-6-8-10/h10-11H,2-9H2,1H3,(H,15,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVEQCIBLXRSYPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C(=O)NC(=O)N(C1=O)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048854 | |

| Record name | Bucolome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

841-73-6 | |

| Record name | Bucolome | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=841-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bucolome [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000841736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bucolome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bucolome | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUCOLOME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T08RAL174 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of Bucolome

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bucolome (5-n-butyl-1-cyclohexyl-2,4,6-trioxoperhydropyrimidine) is a non-steroidal anti-inflammatory drug (NSAID) with a multifaceted pharmacological profile. While primarily recognized for its anti-inflammatory and analgesic properties, its mechanism of action extends beyond the typical NSAID profile, encompassing significant effects on drug metabolism and protein binding. This technical guide provides a comprehensive overview of the core mechanisms of bucolome, detailing its interactions with key molecular targets. While the qualitative aspects of these interactions are well-documented, specific quantitative data such as inhibition and binding constants are not widely available in the public domain. This guide, therefore, also outlines the standard experimental protocols for characterizing such interactions, providing a framework for further research.

Inhibition of Cyclooxygenase (COX) Enzymes

As a non-steroidal anti-inflammatory drug, the primary mechanism of action for bucolome is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins—lipid compounds that mediate inflammation, pain, and fever.[1][2]

Signaling Pathway: Prostaglandin Biosynthesis

Bucolome inhibits both COX-1 and COX-2, preventing the conversion of arachidonic acid to Prostaglandin H2 (PGH2), the precursor to various other prostaglandins and thromboxanes. This reduction in prostaglandin levels alleviates inflammatory symptoms.

References

Bucolome as a CYP2C9 Inhibitor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bucolome (Paramidine®) is a non-steroidal anti-inflammatory drug (NSAID) that also possesses uricosuric properties. Beyond its primary therapeutic applications, bucolome has garnered significant attention within the drug development and clinical pharmacology communities for its potent inhibitory effects on Cytochrome P450 2C9 (CYP2C9). CYP2C9 is a crucial enzyme in the metabolism of a wide array of clinically important drugs. Inhibition of this enzyme can lead to significant drug-drug interactions (DDIs), altering the pharmacokinetics and pharmacodynamics of co-administered medications and potentially leading to adverse drug events. This technical guide provides a comprehensive overview of the research on bucolome as a CYP2C9 inhibitor, focusing on its mechanism of action, clinical implications, and the experimental methodologies used to characterize its inhibitory profile.

Quantitative Analysis of CYP2C9 Inhibition by Bucolome

While clinical studies have firmly established bucolome as a potent inhibitor of CYP2C9, specific in vitro quantitative data such as IC50 and Kᵢ values are not extensively reported in publicly available literature. The primary evidence for its inhibitory capacity comes from clinical DDI studies.

| Parameter | Value | Study Type | Substrate Drug | Effect | Reference |

| Inhibition of Losartan Metabolism | N/A | Clinical Study | Losartan | Co-administration of bucolome significantly increases the plasma concentration of losartan and decreases the concentration of its active metabolite, E-3174.[1] | Hori et al. |

| Interaction with Glimepiride | N/A | Case Report | Glimepiride | Concomitant use of bucolome with glimepiride can lead to hypoglycemia, suggesting bucolome inhibits the CYP2C9-mediated metabolism of glimepiride.[2] | |

| Enhancement of Warfarin's Effect | N/A | Clinical Observation | Warfarin | Bucolome is known to enhance the anticoagulant effect of warfarin, a narrow therapeutic index drug metabolized by CYP2C9.[2] |

Note: The absence of specific IC50 and Kᵢ values in the literature highlights a significant gap in the preclinical characterization of bucolome's inhibitory profile. Such data is crucial for developing robust physiologically based pharmacokinetic (PBPK) models to predict the magnitude of DDIs.

Experimental Protocols for Assessing CYP2C9 Inhibition

Standardized in vitro methods are employed to determine the inhibitory potential of compounds like bucolome against CYP2C9. While a specific detailed protocol for bucolome is not available, the following represents a typical experimental workflow for determining IC50 and Kᵢ values for CYP2C9 inhibitors.

IC50 Determination Assay

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

a. Materials:

-

Enzyme Source: Human liver microsomes (HLMs) or recombinant human CYP2C9 (rCYP2C9) expressed in a suitable system (e.g., baculovirus-infected insect cells).

-

Probe Substrate: A specific substrate for CYP2C9, such as diclofenac, tolbutamide, or (S)-warfarin.

-

Inhibitor: Bucolome, dissolved in a suitable solvent (e.g., DMSO, methanol).

-

Cofactor: NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

-

Buffer: Potassium phosphate buffer (pH 7.4).

-

Positive Control: A known potent CYP2C9 inhibitor (e.g., sulfaphenazole).

-

Detection System: LC-MS/MS for quantification of the metabolite of the probe substrate.

b. Procedure:

-

Pre-incubation: A mixture containing the enzyme source, buffer, and varying concentrations of bucolome (or positive control/vehicle) is pre-incubated at 37°C.

-

Reaction Initiation: The reaction is initiated by the addition of the probe substrate and the NADPH regenerating system.

-

Incubation: The reaction mixture is incubated at 37°C for a specific period, ensuring linear metabolite formation.

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile or methanol), which also serves to precipitate proteins.

-

Sample Processing: The samples are centrifuged to pellet the precipitated protein, and the supernatant is collected.

-

Analysis: The concentration of the metabolite is quantified using a validated LC-MS/MS method.

-

Data Analysis: The rate of metabolite formation is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a suitable sigmoidal dose-response curve.

Kᵢ and Mechanism of Inhibition (e.g., Competitive, Non-competitive) Determination

The Kᵢ value is the inhibition constant, a measure of the inhibitor's binding affinity to the enzyme. This experiment also elucidates the mechanism of inhibition.

a. Procedure:

-

The experimental setup is similar to the IC50 determination.

-

A matrix of experiments is performed with varying concentrations of both the probe substrate and bucolome.

-

The reaction velocities are measured for each combination of substrate and inhibitor concentrations.

-

Data Analysis: The data is analyzed using graphical methods such as Lineweaver-Burk, Dixon, or Cornish-Bowden plots. Non-linear regression analysis of the Michaelis-Menten equation, modified to account for different inhibition models (competitive, non-competitive, uncompetitive, or mixed), is used to determine the Kᵢ and the mode of inhibition.

Signaling Pathways and Logical Relationships

The interaction between bucolome and CYP2C9 is a direct enzymatic inhibition. This is not a signaling pathway in the traditional sense but can be represented as a logical workflow.

Conclusion

Bucolome is a potent inhibitor of CYP2C9, a characteristic that has significant implications for its clinical use, particularly concerning drug-drug interactions. While the clinical evidence for this inhibition is well-documented, a notable gap exists in the publicly available in vitro quantitative data (IC50 and Kᵢ values) and the specific experimental protocols used for their determination. Further research to elucidate these parameters would be invaluable for a more precise prediction of bucolome's DDI potential and for the development of safer co-administration guidelines for drugs metabolized by CYP2C9. The experimental frameworks outlined in this guide provide a basis for conducting such essential preclinical evaluations.

References

An In-depth Technical Guide to the Pharmacological Properties of Bucolome

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bucolome (5-n-butyl-1-cyclohexyl-2,4,6-trioxoperhydropyrimidine) is a barbiturate derivative with notable pharmacological properties as a nonsteroidal anti-inflammatory drug (NSAID) and a uricosuric agent. Unlike typical barbiturates, it lacks significant sedative or hypnotic effects. Its primary mechanisms of action include the inhibition of cyclooxygenase (COX) enzymes and aldose reductase. A key characteristic of Bucolome is its potent and competitive inhibition of the cytochrome P450 enzyme CYP2C9, leading to significant drug-drug interactions with substrates of this enzyme, such as warfarin, phenytoin, and losartan. This technical guide provides a comprehensive overview of the pharmacological properties of Bucolome, including its mechanism of action, pharmacokinetic profile, and clinical implications. It is intended to serve as a resource for researchers and professionals in drug development.

Mechanism of Action

Bucolome exerts its therapeutic effects through multiple mechanisms, primarily as an anti-inflammatory agent and a modulator of drug metabolism.

Anti-inflammatory and Analgesic Effects

As an NSAID, Bucolome's anti-inflammatory and analgesic properties are attributed to its inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[1] While specific IC50 values for Bucolome against COX-1 and COX-2 are not widely reported in publicly available literature, its classification as an NSAID suggests activity against these enzymes.

Inhibition of Aldose Reductase

Inhibition of Cytochrome P450 2C9 (CYP2C9)

A defining feature of Bucolome's pharmacology is its potent, competitive inhibition of CYP2C9, a crucial enzyme in the metabolism of numerous drugs.[2] This inhibition leads to increased plasma concentrations and prolonged effects of co-administered drugs that are CYP2C9 substrates.[2] This property is so pronounced that Bucolome has been used clinically to enhance the anticoagulant effect of warfarin.[2]

Uricosuric Effects

Bucolome exhibits uricosuric properties, meaning it increases the excretion of uric acid in the urine. This effect is beneficial in the treatment of gout. The likely mechanism involves the inhibition of renal transporters responsible for uric acid reabsorption in the proximal tubules, such as urate transporter 1 (URAT1) and organic anion transporters (OATs).[3][4] However, direct studies confirming Bucolome's interaction with these specific transporters are limited.

Signaling Pathways

Cyclooxygenase (COX) Signaling Pathway

The anti-inflammatory action of Bucolome involves the inhibition of the COX pathway, which reduces the production of pro-inflammatory prostaglandins.

References

- 1. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effect of bucolome, a CYP2C9 inhibitor, on the pharmacokinetics of losartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Anti-inflammatory Pathways of Bucolome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bucolome (5-butyl-1-cyclohexyl-2,4,6-trioxoperhydropyrimidine) is a non-steroidal anti-inflammatory drug (NSAID) with a history of clinical use for its analgesic and anti-inflammatory properties. While its primary mechanism of action is understood to be the inhibition of cyclooxygenase (COX) enzymes, a comprehensive understanding of its broader anti-inflammatory pathways is essential for optimizing its therapeutic potential and exploring new indications. This technical guide provides an in-depth overview of the known and potential anti-inflammatory mechanisms of Bucolome. It includes a summary of quantitative data for a potent Bucolome derivative, detailed experimental protocols for investigating its activity, and visualizations of key signaling pathways to facilitate further research and drug development.

Core Mechanism of Action: Cyclooxygenase Inhibition

Bucolome, like other NSAIDs, exerts its primary anti-inflammatory effect by inhibiting the activity of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Quantitative Data on a Bucolome Derivative

To illustrate the potential for selective COX-2 inhibition within the Bucolome chemical class, the following table summarizes the inhibitory activity of the derivative (S)-3a.[1] It is crucial to note that these values are for a derivative and not for Bucolome itself.

| Compound | Target | IC50 | Selectivity (COX-1/COX-2) |

| (S)-3a | COX-2 | 0.6 nM | 1666 |

Table 1: In vitro inhibitory activity of a Bucolome derivative against COX-2.[1]

Potential Anti-inflammatory Pathways Beyond COX Inhibition

The anti-inflammatory effects of NSAIDs can extend beyond simple prostaglandin synthesis inhibition. Several other signaling pathways are implicated in the inflammatory cascade and may be modulated by Bucolome. Further investigation into these pathways could reveal novel mechanisms of action and therapeutic targets.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. Some NSAIDs have been shown to inhibit NF-κB activation. It is plausible that Bucolome may also exert anti-inflammatory effects through the modulation of this pathway.

NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Some compounds have been shown to inhibit NLRP3 inflammasome activation. Investigating whether Bucolome has a similar effect could open new avenues for its use in inflammasome-driven diseases.

Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) Pathway

PPAR-α is a nuclear receptor that plays a role in the regulation of lipid metabolism and inflammation. Agonists of PPAR-α have been shown to exert anti-inflammatory effects. It is worthwhile to investigate whether Bucolome can act as a PPAR-α agonist, which would represent a distinct anti-inflammatory mechanism from COX inhibition.

Experimental Protocols

To facilitate further research into the anti-inflammatory pathways of Bucolome, this section provides detailed methodologies for key in vitro and in vivo experiments. These protocols are based on standard methods used for the evaluation of anti-inflammatory agents.

In Vitro Assays

Objective: To determine the 50% inhibitory concentration (IC50) of Bucolome for COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Source: Use commercially available purified ovine COX-1 and human recombinant COX-2.

-

Assay Buffer: Prepare a Tris-HCl buffer (100 mM, pH 8.0) containing hematin (1 µM) and EDTA (1 mM).

-

Test Compound Preparation: Dissolve Bucolome in a suitable solvent (e.g., DMSO) to prepare a stock solution. Create a series of dilutions of Bucolome in the assay buffer.

-

Enzyme Reaction:

-

In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the Bucolome dilutions.

-

Pre-incubate the mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding arachidonic acid (substrate).

-

Incubate at 37°C for a defined period (e.g., 2 minutes).

-

-

Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available enzyme immunoassay (EIA) kit.

-

Data Analysis: Calculate the percentage of inhibition for each Bucolome concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Bucolome concentration and fitting the data to a sigmoidal dose-response curve.

Objective: To quantify the effect of Bucolome on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophages.

Methodology:

-

Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Treatment:

-

Seed the cells in 24-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Bucolome for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

-

-

Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of TNF-α and IL-6 using specific ELISA kits.

-

Data Analysis: Compare the cytokine levels in the Bucolome-treated groups to the LPS-stimulated control group to determine the percentage of inhibition.

In Vivo Assay

Objective: To evaluate the in vivo anti-inflammatory activity of Bucolome in an acute inflammation model.[2][3][4]

Methodology:

-

Animals: Use male Wistar rats (150-200 g).

-

Treatment:

-

Divide the rats into groups: a control group (vehicle), a positive control group (e.g., indomethacin), and several Bucolome-treated groups at different doses.

-

Administer Bucolome or the control substance orally or intraperitoneally 1 hour before inducing inflammation.

-

-

Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the control group at each time point.

Conclusion and Future Directions

Bucolome is an established NSAID with a primary anti-inflammatory mechanism centered on the inhibition of COX enzymes. While this is a well-understood pathway, the full spectrum of its anti-inflammatory effects may involve other key signaling cascades, including the NF-κB, NLRP3 inflammasome, and PPAR-α pathways. The lack of publicly available, specific quantitative data for Bucolome's activity on these pathways presents a significant opportunity for further research.

The experimental protocols detailed in this guide provide a framework for a systematic investigation into the broader anti-inflammatory profile of Bucolome. Elucidating these additional mechanisms could not only provide a more complete understanding of its therapeutic effects but also pave the way for the development of novel, more targeted anti-inflammatory drugs based on the Bucolome scaffold. Future research should prioritize the determination of Bucolome's IC50 values for COX-1 and COX-2, as well as its effects on the production of a wide range of inflammatory mediators and its potential interactions with the NF-κB, NLRP3, and PPAR-α signaling pathways. Such studies will be invaluable for the drug development community and could ultimately lead to improved therapeutic strategies for a variety of inflammatory conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]

- 4. mdpi.com [mdpi.com]

The Role of Bucolome in Aldose Reductase Inhibition: A Review of Available Evidence

Despite interest in the therapeutic potential of aldose reductase inhibitors for diabetic complications, a comprehensive review of scientific literature reveals no direct evidence to support the role of bucolome as an inhibitor of this enzyme. Extensive searches for quantitative data, mechanistic studies, and clinical trials on bucolome's activity against aldose reductase have yielded no specific results. Therefore, a detailed technical guide on this topic cannot be constructed based on current scientific knowledge.

While bucolome is a known non-steroidal anti-inflammatory drug (NSAID), its established mechanisms of action do not include the inhibition of aldose reductase. This report will briefly summarize the known pharmacology of bucolome and the well-established role of aldose reductase in the pathogenesis of diabetic complications, clarifying the absence of a direct link between the two.

Bucolome: Known Pharmacological Profile

Bucolome (5-n-butyl-1-cyclohexyl-2,4,6-trioxoperhydropyrimidine) is primarily recognized for its anti-inflammatory properties. Its principal mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in inflammation and pain.

Additionally, bucolome is a known inhibitor of the cytochrome P450 enzyme, CYP2C9. This interaction is clinically significant as it can alter the metabolism and clearance of other drugs metabolized by this enzyme, such as the anticoagulant warfarin. Studies have also explored its use in nephrotic syndrome to enhance the diuretic effect of furosemide by inhibiting its protein binding. However, none of the available literature indicates that its therapeutic effects are mediated through the aldose reductase pathway.

Aldose Reductase and the Polyol Pathway in Diabetic Complications

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under normal glycemic conditions, this pathway is of minor significance. However, in the hyperglycemic state characteristic of diabetes mellitus, the flux of glucose through the polyol pathway is significantly increased in insulin-independent tissues such as the lens, retina, peripheral nerves, and kidneys.

The enzymatic reaction catalyzed by aldose reductase is the conversion of glucose to sorbitol, an alcohol sugar. This process consumes the cofactor NADPH. Sorbitol is subsequently converted to fructose by the enzyme sorbitol dehydrogenase.

The activation of the polyol pathway contributes to the pathology of diabetic complications through several mechanisms:

-

Osmotic Stress: The accumulation of intracellular sorbitol, which does not readily diffuse across cell membranes, creates an osmotic imbalance, leading to cellular swelling and damage.

-

Oxidative Stress: The consumption of NADPH by aldose reductase depletes the cellular pool of this crucial reducing equivalent. NADPH is essential for the regeneration of glutathione, a major intracellular antioxidant. A decrease in NADPH levels impairs the cell's ability to counteract reactive oxygen species (ROS), leading to oxidative stress and cellular injury.

-

Formation of Advanced Glycation End-products (AGEs): The increased production of fructose and its metabolites can contribute to the formation of AGEs, which are implicated in the long-term complications of diabetes.

The central role of aldose reductase in these pathogenic processes has made it an attractive target for the development of drugs aimed at preventing or treating diabetic complications such as neuropathy, retinopathy, nephropathy, and cataracts.

Visualizing the Polyol Pathway

The following diagram illustrates the polyol pathway and the central role of aldose reductase.

Caption: The Polyol Pathway of Glucose Metabolism.

Conclusion

An In-depth Technical Guide to the Chemical Structure and Synthesis of Bucolome

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bucolome (5-butyl-1-cyclohexylbarbituric acid) is a non-steroidal anti-inflammatory drug (NSAID) that also exhibits uricosuric properties. This technical guide provides a comprehensive overview of its chemical structure and a detailed examination of its synthesis. The document outlines the primary synthetic route, furnishes a detailed experimental protocol, and presents key quantitative data. A visualization of the synthesis workflow is also provided to facilitate a clear understanding of the process.

Chemical Structure and Properties

Bucolome is a derivative of barbituric acid, characterized by a butyl group at the 5-position and a cyclohexyl group at the 1-position of the pyrimidine-2,4,6-trione ring.

IUPAC Name: 5-butyl-1-cyclohexyl-1,3-diazinane-2,4,6-trione[1]

Molecular Formula: C₁₄H₂₂N₂O₃[1]

Molecular Weight: 266.34 g/mol [2]

CAS Registry Number: 841-73-6[1]

Synonyms: Paramidine, 5-Butyl-1-cyclohexylbarbituric acid[1]

The presence of the butyl and cyclohexyl substituents contributes to the lipophilicity of the molecule, which influences its pharmacokinetic properties. Unlike many other barbiturates, Bucolome has minimal sedative or hypnotic effects and is primarily used for its anti-inflammatory and analgesic actions.[3] It is also known to be an inhibitor of the cytochrome P450 enzyme CYP2C9.[4]

Synthesis of Bucolome

The most common and established method for the synthesis of Bucolome is the condensation reaction of diethyl n-butylmalonate with cyclohexylurea. This reaction is a classic example of the synthesis of barbituric acid derivatives.

Overall Reaction

The synthesis proceeds via a cyclocondensation reaction, where the substituted malonic ester and urea derivative react in the presence of a strong base, typically sodium ethoxide, to form the barbiturate ring system.

Caption: General workflow for the synthesis of Bucolome.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of Bucolome, adapted from established procedures for the synthesis of analogous 1,5-disubstituted barbituric acids.

Materials:

-

Diethyl n-butylmalonate

-

Cyclohexylurea

-

Metallic Sodium

-

Absolute Ethanol

-

Hydrochloric Acid (concentrated)

-

Methanol

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve metallic sodium (1 molar equivalent) in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add diethyl n-butylmalonate (1 molar equivalent). Subsequently, add cyclohexylurea (1 molar equivalent) to the mixture.

-

Condensation: Heat the reaction mixture to reflux and maintain this temperature for approximately 7-10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent (ethanol) is then removed under reduced pressure. The resulting residue is dissolved in water.

-

Precipitation: Acidify the aqueous solution with concentrated hydrochloric acid to a weakly acidic pH. This will cause the Bucolome to precipitate out of the solution.

-

Isolation and Purification: Collect the crude product by filtration and wash it with cold water. The crude Bucolome is then purified by recrystallization from a suitable solvent, such as methanol, to yield the final product.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of Bucolome.

| Parameter | Value |

| Reactants | Diethyl n-butylmalonate, Cyclohexylurea |

| Catalyst/Base | Sodium Ethoxide |

| Solvent | Absolute Ethanol |

| Reaction Time | 7-10 hours (reflux) |

| Typical Yield | Not explicitly reported in searches |

| Purity | High (after recrystallization) |

| Melting Point | 84 °C[5] |

Spectroscopic Characterization

-

¹H NMR: Protons of the butyl group (triplet for the terminal methyl, multiplets for the methylene groups), protons of the cyclohexyl group (broad multiplets), and a proton on the nitrogen of the barbiturate ring.

-

¹³C NMR: Carbonyl carbons of the barbiturate ring, carbons of the butyl chain, and carbons of the cyclohexyl ring.

-

IR Spectroscopy: Characteristic absorption bands for the N-H and C=O functional groups of the barbiturate ring.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of Bucolome (266.34 g/mol ).

Signaling Pathways and Experimental Workflows

The request for signaling pathway diagrams is not directly applicable to the chemical synthesis of Bucolome. Such diagrams are typically used to illustrate biological mechanisms of action, which is beyond the scope of this technical guide focused on its chemical synthesis. The experimental workflow for the synthesis is detailed in the protocol section and visualized in the DOT diagram above.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and synthesis of Bucolome. The primary synthetic route, a condensation reaction between diethyl n-butylmalonate and cyclohexylurea, is a robust and well-established method for producing this anti-inflammatory agent. The provided experimental protocol offers a clear and actionable guide for its laboratory-scale synthesis. Further research could focus on optimizing reaction conditions to improve yield and purity, as well as developing more sustainable synthetic methodologies.

References

The Unveiling of a Unique Anti-Inflammatory Agent: A Technical History of Bucolome's Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bucolome (5-n-butyl-1-cyclohexyl-2,4,6-trioxoperhydropyrimidine), a barbiturate derivative developed in Japan, has carved a unique niche in the landscape of nonsteroidal anti-inflammatory drugs (NSAIDs). Initially introduced as an antirheumatic agent under the trade name Paramidine, its journey from discovery to clinical application reveals a multifaceted pharmacological profile that extends beyond simple cyclooxygenase inhibition. This technical guide provides an in-depth exploration of the discovery, historical development, and key experimental findings that have characterized Bucolome. We delve into its synthesis, preclinical and clinical investigations, and the elucidation of its complex mechanism of action, which includes the inhibition of aldose reductase and cytochrome P450 2C9 (CYP2C9). This document consolidates quantitative data into structured tables, details pivotal experimental protocols, and employs visualizations to illustrate key pathways and processes, offering a comprehensive resource for researchers and professionals in drug development.

Discovery and Historical Development

The story of Bucolome begins in the mid-20th century in Japan, a period of significant growth in the country's pharmaceutical research sector. Early investigations into novel anti-inflammatory compounds led to the synthesis and evaluation of a series of barbituric acid derivatives.

Initial Synthesis

The first reported synthesis of Bucolome, then referred to as 5-n-butyl-1-cyclohexyl-2,4,6-trioxoperhydropyrimidine (BCP), is credited to Senda and his colleagues in a 1966 publication in the Japanese journal Yakugaku Zasshi. The synthesis involved the condensation of cyclohexylurea with n-butylmalonic acid, a method that provided a viable route to this novel compound.

Early Preclinical Investigations in Japan

Following its synthesis, Bucolome underwent a series of preclinical evaluations in Japan to characterize its pharmacological and toxicological properties. Early studies published in the late 1960s in Japanese scientific journals laid the groundwork for its clinical development. A 1966 study investigated the effect of BCP on antibody formation, suggesting an early interest in its immunomodulatory potential[1]. A subsequent, more comprehensive study in 1967 detailed its toxicological profile, a critical step in assessing its safety for potential human use[2]. These foundational studies, conducted in Japan, were instrumental in establishing the initial safety and efficacy profile of the drug.

Clinical Introduction

Mechanism of Action: A Multifaceted Inhibitor

Bucolome distinguishes itself from many other NSAIDs through its complex mechanism of action, which involves the modulation of multiple enzymatic pathways. This multifaceted nature contributes to both its therapeutic effects and its notable drug-drug interactions.

dot

Figure 1: Multifaceted mechanism of action of Bucolome.

Cyclooxygenase (COX) Inhibition

Like other NSAIDs, a primary mechanism of Bucolome's anti-inflammatory, analgesic, and antipyretic effects is the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5] By blocking this pathway, Bucolome reduces the production of these pro-inflammatory molecules.

Aldose Reductase Inhibition

A distinguishing feature of Bucolome is its ability to inhibit aldose reductase.[3] This enzyme is the first and rate-limiting step in the polyol pathway, which converts glucose to sorbitol.[4][6] Under hyperglycemic conditions, such as in diabetes, the increased flux through the polyol pathway and the accumulation of sorbitol can lead to osmotic stress and contribute to the pathogenesis of diabetic complications like neuropathy, retinopathy, and nephropathy.[3][4][6] Bucolome's inhibition of aldose reductase presents a therapeutic potential beyond its anti-inflammatory use.[3]

Cytochrome P450 2C9 (CYP2C9) Inhibition

Bucolome is a potent inhibitor of CYP2C9, a key enzyme in the cytochrome P450 family responsible for the metabolism of a significant number of clinically used drugs.[4][7] This inhibitory action is the basis for several clinically significant drug-drug interactions. For instance, co-administration of Bucolome with the anticoagulant warfarin, a CYP2C9 substrate, leads to decreased metabolism of warfarin, resulting in increased plasma concentrations and an enhanced anticoagulant effect.[4] Similarly, Bucolome has been shown to alter the pharmacokinetics of losartan, another CYP2C9 substrate.[7] This property, while necessitating careful management of concomitant medications, has also been intentionally utilized to enhance the therapeutic effect of certain drugs.[4]

Preclinical Pharmacology and Toxicology

Pharmacodynamics

Preclinical studies have demonstrated Bucolome's efficacy in various models of inflammation. Its anti-inflammatory effects are attributed to its inhibition of prostaglandin synthesis. Furthermore, its ability to inhibit aldose reductase has been shown in in vitro assays.

Pharmacokinetics

Pharmacokinetic studies in animals have characterized the absorption, distribution, metabolism, and excretion (ADME) profile of Bucolome. Following oral administration, the drug is absorbed and primarily metabolized in the liver. The metabolites are then excreted through the kidneys.

Toxicology

Early toxicological studies were crucial for the clinical development of Bucolome. A 1967 study in the Japanese Journal of Pharmacology provided an initial assessment of its safety profile in animals.[2] An intraperitoneal lethal dose (LD50) in rats has been reported as 455 mg/kg, providing a quantitative measure of its acute toxicity.

Table 1: Summary of Preclinical Data for Bucolome

| Parameter | Species | Value | Reference |

| Toxicology | |||

| Acute Toxicity (LD50) | Rat | 455 mg/kg (i.p.) | CAS Registry Number 841-73-6 |

| Pharmacology | |||

| Mechanism of Action | - | COX Inhibition | Patsnap Synapse |

| - | Aldose Reductase Inhibition | Patsnap Synapse[3] | |

| - | CYP2C9 Inhibition | Hypoglycemia possibly caused by CYP2C9...[4] |

Clinical Development and Therapeutic Applications

Use in Rheumatoid Arthritis

Bucolome was primarily developed and used as an antirheumatic drug in Japan.[3] While specific data from pivotal clinical trials, such as American College of Rheumatology (ACR) response rates (ACR20, ACR50, ACR70), were not found in the searched literature, its established use for this indication points to its perceived efficacy in managing the signs and symptoms of rheumatoid arthritis.

Drug-Drug Interactions and Other Potential Uses

The potent inhibitory effect of Bucolome on CYP2C9 has been a significant aspect of its clinical use and investigation. Studies have detailed its interaction with warfarin and losartan, necessitating dose adjustments when co-administered.[4][7] Beyond its anti-inflammatory and uricosuric effects, the unique pharmacological profile of Bucolome, particularly its aldose reductase inhibitory activity, suggests potential for its application in other therapeutic areas, such as the management of diabetic complications.[3]

Table 2: Human Pharmacokinetic Parameters of Bucolome

| Parameter | Value | Condition | Reference |

| Pharmacokinetics | |||

| Biological Half-life | Approx. 29 hours | In humans | Hypoglycemia possibly caused by CYP2C9...[4] |

| Metabolism | Primarily hepatic | In humans | What is the mechanism of Bucolome? |

| Excretion | Primarily renal | In humans | What is the mechanism of Bucolome? |

Key Experimental Protocols

Detailed experimental protocols from the early development of Bucolome are not extensively available in English-language literature. However, based on modern standard practices, the methodologies for assessing its key mechanisms of action can be outlined.

Cyclooxygenase (COX) Inhibition Assay

dot

Figure 2: General workflow for a COX inhibition assay.

A common method to determine the inhibitory activity of a compound against COX-1 and COX-2 is through an in vitro enzyme immunoassay (EIA).

-

Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes.

-

Substrate: Arachidonic acid.

-

Procedure:

-

The COX enzyme is pre-incubated with various concentrations of Bucolome or a vehicle control in a suitable buffer.

-

The enzymatic reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 37°C).

-

The reaction is stopped, and the amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis: The percentage of inhibition at each Bucolome concentration is calculated relative to the vehicle control. The IC50 value, the concentration of Bucolome that causes 50% inhibition of the enzyme activity, is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

CYP2C9 Inhibition Assay

The inhibitory potential of Bucolome on CYP2C9 can be assessed using human liver microsomes or recombinant CYP2C9 enzymes.

-

Enzyme Source: Pooled human liver microsomes or recombinant human CYP2C9 expressed in a suitable system (e.g., baculovirus-infected insect cells).

-

Probe Substrate: A known CYP2C9 substrate, such as diclofenac, tolbutamide, or (S)-warfarin.

-

Procedure:

-

A reaction mixture containing human liver microsomes or recombinant CYP2C9, a NADPH-generating system, and a probe substrate is prepared.

-

Varying concentrations of Bucolome are added to the reaction mixture and pre-incubated.

-

The reaction is initiated by the addition of the NADPH-generating system.

-

After a defined incubation period at 37°C, the reaction is terminated.

-

The concentration of the metabolite of the probe substrate is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis: The rate of metabolite formation is determined at each Bucolome concentration. The IC50 value is calculated as described for the COX inhibition assay. To determine the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by measuring the reaction rates at various substrate and inhibitor concentrations, and the data are analyzed using methods such as Lineweaver-Burk plots. The inhibition constant (Ki) can then be calculated.

Aldose Reductase Inhibition Assay

The inhibitory activity of Bucolome against aldose reductase can be determined spectrophotometrically.

-

Enzyme Source: Purified recombinant human aldose reductase or aldose reductase from animal tissues (e.g., rat lens).

-

Substrate: DL-glyceraldehyde or glucose.

-

Cofactor: NADPH.

-

Procedure:

-

A reaction mixture containing the enzyme, buffer, NADPH, and varying concentrations of Bucolome is prepared.

-

The reaction is initiated by the addition of the substrate.

-

The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored over time using a spectrophotometer.

-

-

Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance versus time curve. The percent inhibition is determined for each Bucolome concentration, and the IC50 value is calculated. Kinetic analysis, similar to that for CYP2C9 inhibition, can be performed to determine the type of inhibition and the Ki value.

Conclusion

Bucolome represents an intriguing example of a drug with a rich history of development and a complex pharmacological profile. From its initial synthesis in Japan in the 1960s to its clinical use as an antirheumatic agent, research has progressively unveiled its multifaceted mechanism of action, which extends beyond the typical NSAID paradigm. Its ability to inhibit not only COX enzymes but also aldose reductase and CYP2C9 underscores its unique position in pharmacology. While a wealth of historical data exists within Japanese literature, further exploration and translation of these early studies would undoubtedly provide even greater insight into the development of this unique therapeutic agent. The comprehensive data presented in this technical guide, including summaries of quantitative data and detailed experimental methodologies, serves as a valuable resource for researchers and professionals in the field of drug discovery and development, and may inspire further investigation into the therapeutic potential of this multifaceted molecule.

References

- 1. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Hypoglycemia possibly caused by CYP2C9-mediated drug interaction in combination with bucolome: a case report - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of Anti-Obesity Medications in RA Patients - ACR Meeting Abstracts [acrabstracts.org]

- 6. Preclinical toxicology studies with acyclovir: acute and subchronic tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular and cellular functions of Bucolome, a non-steroidal anti-inflammatory drug (NSAID) with a complex pharmacological profile. By consolidating data from key primary research articles, this document details Bucolome's mechanisms of action, focusing on its interactions with metabolic enzymes, plasma proteins, and inflammatory cells.

Core Mechanisms of Action

Bucolome exerts its therapeutic effects through several distinct mechanisms. Primarily known as a conventional NSAID, its function extends to the significant modulation of drug metabolism via inhibition of Cytochrome P450 enzymes and alteration of drug-protein binding, in addition to direct effects on inflammatory cells.

Inhibition of Cytochrome P450 2C9 (CYP2C9)

A pivotal function of Bucolome is its potent and competitive inhibition of CYP2C9, a key enzyme responsible for the metabolism of approximately 15% of all clinically used drugs. This interaction is the basis for significant drug-drug interactions, most notably with the anticoagulant warfarin. The inhibition of CYP2C9 by Bucolome slows the metabolism of co-administered CYP2C9 substrates, leading to increased plasma concentrations and potentiated effects.

Quantitative Data: CYP2C9 Inhibition

| Parameter | Value | Substrate Probe | Source |

| Inhibition Constant (Kᵢ) | 1.3 µM | (S)-Warfarin | Hori et al. |

| IC₅₀ | 2.6 µM | Tolbutamide | Aoyama et al. |

Allosteric Modulation of Human Serum Albumin (HSA)

Bucolome binds with high affinity to Human Serum Albumin (HSA), the primary transport protein in plasma. This binding occurs at Sudlow's site I, which is also the binding site for many other drugs, including warfarin. By occupying this site, Bucolome can displace other site I ligands, thereby increasing their free (unbound) plasma concentration and altering their pharmacokinetic and pharmacodynamic properties.

Quantitative Data: Human Serum Albumin Binding

| Parameter | Value | Method | Source |

| Binding Constant (Kₐ) | 1.2 x 10⁵ M⁻¹ | Equilibrium Dialysis | Namekata et al. |

| Number of Binding Sites (n) | ~1 | Equilibrium Dialysis | Namekata et al. |

Attenuation of Neutrophil Function

Bucolome directly modulates the activity of neutrophils, key effector cells in the innate immune response. It has been shown to inhibit the generation of reactive oxygen species (ROS) and the release of cytotoxic enzymes, such as elastase, from activated neutrophils. This contributes to its overall anti-inflammatory effect by dampening the tissue-damaging activities of these cells during an inflammatory response.

Quantitative Data: Neutrophil Function Inhibition

| Parameter | Value | Stimulus | Assay | Source |

| IC₅₀ (Superoxide Production) | 15.3 µM | fMLP | Cytochrome c Reduction | Tsurumi et al. |

| Inhibition of Elastase Release | Significant inhibition noted | fMLP / Cytochalasin B | p-Nitroanilide substrate | Tsurumi et al. |

Experimental Protocols

This section details the methodologies employed in the primary research to quantify the key functions of Bucolome.

CYP2C9 Inhibition Assay (Determination of Kᵢ and IC₅₀)

Objective: To determine the inhibitory potency of Bucolome on the metabolic activity of CYP2C9.

Protocol:

-

Enzyme Source: Recombinant human CYP2C9 co-expressed with NADPH-P450 reductase in insect cell microsomes (baculosomes) or human liver microsomes (HLMs).

-

Substrate Probe: A known CYP2C9 substrate, such as (S)-warfarin (for 7-hydroxylation) or tolbutamide (for methyl-hydroxylation), is used at a concentration near its Michaelis constant (Kₘ).

-

Incubation: The reaction mixture is prepared in a phosphate buffer (pH 7.4) containing the enzyme source, the substrate probe, and varying concentrations of Bucolome.

-

Reaction Initiation: The reaction is initiated by the addition of an NADPH-generating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation Conditions: The mixture is incubated at 37°C for a predetermined time, ensuring the reaction proceeds under linear conditions.

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile or methanol, which also serves to precipitate the proteins.

-

Analysis: After centrifugation, the supernatant is analyzed using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (LC-MS/MS) detection to quantify the formation of the substrate's metabolite.

-

Data Analysis: The rate of metabolite formation is plotted against the concentration of Bucolome. The IC₅₀ value is calculated as the concentration of Bucolome that causes 50% inhibition of enzyme activity. For Kᵢ determination, experiments are repeated with multiple substrate concentrations to generate Lineweaver-Burk or Dixon plots, from which the Kᵢ for competitive inhibition is derived.

Human Serum Albumin Binding Assay (Equilibrium Dialysis)

Objective: To determine the binding affinity (Kₐ) and the number of binding sites (n) of Bucolome to HSA.

Protocol:

-

Apparatus: A standard equilibrium dialysis apparatus consisting of two chambers separated by a semipermeable membrane (with a molecular weight cut-off that retains HSA but allows free passage of Bucolome).

-

Preparation: One chamber is filled with a solution of purified HSA (e.g., 4% w/v) in a phosphate buffer (pH 7.4). The opposing chamber is filled with the same buffer containing a known concentration of Bucolome.

-

Equilibration: The apparatus is sealed and incubated at a constant temperature (e.g., 37°C) with gentle agitation for a sufficient period (e.g., 24 hours) to allow equilibrium to be reached.

-

Sampling: After equilibration, samples are carefully removed from both the protein-containing chamber and the protein-free (buffer) chamber.

-

Quantification: The total concentration of Bucolome in the protein chamber and the free concentration of Bucolome in the buffer chamber are measured, typically by HPLC.

-

Calculation:

-

The concentration of bound Bucolome is calculated by subtracting the free concentration from the total concentration.

-

The data is analyzed using a Scatchard plot (bound/free vs. bound concentration).

-

The binding constant (Kₐ) and the number of binding sites (n) are determined from the slope (-Kₐ) and the x-intercept (n) of the linear regression of the Scatchard plot.

-

Neutrophil Superoxide Production Assay (Cytochrome c Reduction)

Objective: To measure the inhibitory effect of Bucolome on superoxide anion (O₂⁻) generation by activated neutrophils.

Protocol:

-

Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation and hypotonic lysis of residual red blood cells.

-

Cell Preparation: Isolated neutrophils are washed and resuspended in a buffered salt solution (e.g., Hanks' Balanced Salt Solution) containing Ca²⁺ and Mg²⁺.

-

Pre-incubation: Neutrophils are pre-incubated with various concentrations of Bucolome or vehicle control for a short period (e.g., 10-15 minutes) at 37°C.

-

Assay Mixture: The assay is performed in a 96-well plate. Each well contains the pre-treated neutrophils, ferricytochrome c (as an O₂⁻ indicator), and a stimulating agent.

-

Stimulation: Neutrophils are stimulated with a chemoattractant such as N-Formylmethionyl-leucyl-phenylalanine (fMLP). Control wells include a superoxide dismutase (SOD) group to confirm the specificity of cytochrome c reduction by O₂⁻.

-

Measurement: The change in absorbance at 550 nm, corresponding to the reduction of cytochrome c to its colored product by superoxide, is measured kinetically over time using a microplate reader.

-

Data Analysis: The rate of superoxide production is calculated using the extinction coefficient for reduced cytochrome c. The percentage of inhibition by Bucolome is determined relative to the vehicle control, and the IC₅₀ value is calculated from the resulting dose-response curve.

Visualized Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key functional pathways and experimental logic described in this guide.

Bucolome: A Dual-Action Agent with Uricosuric and Anti-inflammatory Properties

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Bucolome, a non-steroidal anti-inflammatory drug (NSAID) primarily utilized in Japan, exhibits a compelling pharmacological profile characterized by both uricosuric and anti-inflammatory activities. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning these dual actions, supported by available quantitative data, detailed experimental protocols, and visual representations of key biological pathways. Bucolome's ability to modulate uric acid excretion and suppress inflammatory cascades suggests its potential as a therapeutic agent for conditions such as gout and other inflammatory disorders. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of novel anti-inflammatory and uricosuric therapies.

Uricosuric Activity of Bucolome

Bucolome has been reported to induce the excretion of uric acid in humans, suggesting its role as a uricosuric agent.[1] This action is critical in the management of hyperuricemia, a precursor to gout. The primary mechanism of uricosuric agents involves the modulation of uric acid transporters in the renal proximal tubules.

Molecular Targets in Uric Acid Transport

The renal handling of uric acid is a complex process mediated by several transporters. Key players in urate reabsorption and secretion include:

-

Urate Transporter 1 (URAT1): Encoded by the SLC22A12 gene, URAT1 is a major transporter responsible for the reabsorption of uric acid from the renal tubules back into the blood. Inhibition of URAT1 is a primary strategy for promoting uric acid excretion.

-

ATP-Binding Cassette Subfamily G Member 2 (ABCG2): Also known as Breast Cancer Resistance Protein (BCRP), ABCG2 is an efflux transporter that contributes to the secretion of uric acid into the urine. Modulation of ABCG2 can also impact serum uric acid levels.

While the direct interaction of bucolome with these transporters is not extensively quantified in publicly available literature, its reported uricosuric effect strongly implies a mechanism involving the inhibition of renal urate reabsorption, likely through interaction with transporters such as URAT1.

Quantitative Data on Uricosuric Activity

| Parameter | Bucolome | Reference Compounds |

| URAT1 Inhibition (IC50) | Data not available | Lesinurad: ~12 µM |

| Verinurad: ~40 nM | ||

| Benzbromarone: ~200 nM | ||

| Dotinurad: ~8 nM | ||

| ABCG2 Inhibition (IC50) | Data not available | Febuxostat: 0.027 µM (for urate transport) |

| Clinical Efficacy | Data not available | Data not available |

| (% reduction in serum uric acid) |

IC50 values for reference compounds are provided for comparative purposes.

Experimental Protocols for Assessing Uricosuric Activity

This in vitro assay is designed to measure the inhibitory effect of a test compound, such as bucolome, on the transport of uric acid by URAT1 expressed in a cellular system.

Materials:

-

HEK293 cells stably expressing human URAT1 (hURAT1)

-

Control HEK293 cells (not expressing hURAT1)

-

[¹⁴C]-Uric acid (radiolabeled substrate)

-

Bucolome

-

Reference inhibitors (e.g., benzbromarone, probenecid)

-

Cell culture medium (e.g., DMEM)

-

Hanks' Balanced Salt Solution (HBSS)

-

Cell lysis buffer

-

Scintillation cocktail and counter

Procedure:

-

Cell Culture: Culture hURAT1-expressing HEK293 cells and control cells in appropriate medium until they reach confluence in 24-well plates.

-

Pre-incubation: Wash the cells with HBSS. Pre-incubate the cells for 10-15 minutes at 37°C with HBSS containing various concentrations of bucolome or a reference inhibitor.

-

Uptake Initiation: Initiate uric acid uptake by adding HBSS containing [¹⁴C]-uric acid to each well.

-

Uptake Termination: After a defined incubation period (e.g., 5-10 minutes), stop the uptake by aspirating the radioactive solution and washing the cells rapidly with ice-cold HBSS.

-

Cell Lysis and Quantification: Lyse the cells with lysis buffer. Measure the radioactivity in the cell lysates using a scintillation counter.

-

Data Analysis: Determine the URAT1-specific uptake by subtracting the uptake in control cells from that in hURAT1-expressing cells. Calculate the percentage inhibition by bucolome at each concentration and determine the IC50 value.

This assay assesses the inhibitory potential of bucolome on the efflux of a known ABCG2 substrate.

Materials:

-

MDCKII cells overexpressing human ABCG2 (hABCG2)

-

Control MDCKII cells

-

Fluorescent ABCG2 substrate (e.g., Pheophorbide A, Hoechst 33342)

-

Bucolome

-

Reference inhibitor (e.g., Ko143)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence plate reader or flow cytometer

Procedure:

-

Cell Seeding: Seed hABCG2-expressing and control MDCKII cells into 96-well plates and culture to confluence.

-

Compound Incubation: Pre-incubate the cells with various concentrations of bucolome or the reference inhibitor for 30-60 minutes.

-

Substrate Loading: Add the fluorescent ABCG2 substrate to all wells and incubate for a specified time (e.g., 30 minutes), allowing for cellular uptake.

-

Efflux Measurement: Measure the intracellular fluorescence using a plate reader or flow cytometer. Inhibition of ABCG2-mediated efflux will result in higher intracellular fluorescence.

-

Data Analysis: Calculate the percentage inhibition of ABCG2 activity by bucolome at each concentration and determine the IC50 value.

Anti-inflammatory Activity of Bucolome

As an NSAID, bucolome's primary anti-inflammatory mechanism involves the inhibition of cyclooxygenase (COX) enzymes. It may also exert its effects through modulation of key inflammatory signaling pathways.

Cyclooxygenase (COX) Inhibition

COX-1 and COX-2 are the key enzymes in the biosynthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever. The anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2, while the inhibition of COX-1 is often associated with gastrointestinal side effects.

Quantitative Data on COX Inhibition

Specific IC50 values for bucolome's inhibition of COX-1 and COX-2 are not consistently reported in the readily available literature. The table below is structured to accommodate such data when it becomes available.

| Parameter | Bucolome | Reference NSAIDs |

| COX-1 Inhibition (IC50) | Data not available | Ibuprofen: ~12 µM |

| Diclofenac: ~0.076 µM | ||

| COX-2 Inhibition (IC50) | Data not available | Ibuprofen: ~80 µM |

| Diclofenac: ~0.026 µM | ||

| COX-2 Selectivity Ratio (IC50 COX-1 / IC50 COX-2) | Data not available | Ibuprofen: 0.15 |

| Diclofenac: 2.9 |

IC50 values for reference NSAIDs are provided for comparative purposes and can vary depending on the assay conditions.[2]

Modulation of Inflammatory Signaling Pathways

Beyond COX inhibition, the anti-inflammatory effects of NSAIDs can involve the modulation of key signaling pathways that regulate the production of pro-inflammatory cytokines.

-

Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a critical transcription factor that orchestrates the expression of numerous genes involved in inflammation, including those for cytokines like TNF-α, IL-6, and IL-1β.

-

NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, upon activation, leads to the processing and release of the potent pro-inflammatory cytokines IL-1β and IL-18.

The potential of bucolome to modulate these pathways represents an important area for further investigation.

Quantitative Data on Cytokine Suppression

Quantitative data on the suppression of specific pro-inflammatory cytokines by bucolome is not extensively available. This table is intended to present such data as it is identified.

| Parameter | Cell Type | Stimulus | Bucolome Concentration | % Inhibition |

| TNF-α Production | Data not available | Data not available | Data not available | Data not available |

| IL-6 Production | Data not available | Data not available | Data not available | Data not available |

| IL-1β Production | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols for Assessing Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the production of prostaglandins (PGE₂) and thromboxane B₂ (TXB₂), as respective markers of COX-2 and COX-1 activity, in human whole blood.

Materials:

-

Fresh human whole blood

-

Lipopolysaccharide (LPS) for COX-2 induction

-

Bucolome

-

Reference COX inhibitors (selective and non-selective)

-

Enzyme-linked immunosorbent assay (ELISA) kits for PGE₂ and TXB₂

Procedure:

-

COX-2 Induction: For the COX-2 assay, incubate whole blood with LPS for 24 hours to induce COX-2 expression. For the COX-1 assay, use fresh, unstimulated whole blood.

-

Compound Incubation: Add various concentrations of bucolome or reference inhibitors to the blood samples and incubate for a specified period (e.g., 30-60 minutes).

-

Prostanoid Synthesis: Allow the blood to clot at 37°C for 1 hour to stimulate prostanoid synthesis.

-

Sample Preparation: Centrifuge the samples to separate the serum.

-

Quantification: Measure the concentrations of PGE₂ (for COX-2 activity) and TXB₂ (for COX-1 activity) in the serum using ELISA kits.

-

Data Analysis: Calculate the percentage inhibition of PGE₂ and TXB₂ production by bucolome at each concentration and determine the IC50 values for COX-1 and COX-2.

This assay evaluates the effect of bucolome on the production of pro-inflammatory cytokines by macrophages stimulated with an inflammatory agent.

Materials:

-

Macrophage cell line (e.g., RAW 264.7) or primary macrophages

-

Lipopolysaccharide (LPS)

-

Bucolome

-

Cell culture medium

-

ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

-

Cell Culture: Culture macrophages in 96-well plates until they adhere.

-

Pre-treatment: Pre-treat the cells with various concentrations of bucolome for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS to induce cytokine production.

-

Supernatant Collection: After a 24-hour incubation, collect the cell culture supernatants.

-

Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits.

-

Data Analysis: Calculate the percentage inhibition of each cytokine's production by bucolome at different concentrations and determine the IC50 values if applicable.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the uricosuric and anti-inflammatory activities of bucolome.

Conclusion and Future Directions

Bucolome presents a promising, albeit under-characterized, profile as a dual-acting uricosuric and anti-inflammatory agent. Its established role as an NSAID, coupled with clinical observations of increased uric acid excretion, positions it as a potential therapeutic candidate for inflammatory conditions associated with hyperuricemia, such as gout. However, a comprehensive understanding of its pharmacological activity is hampered by the limited availability of quantitative data regarding its interaction with key molecular targets.

Future research should prioritize the following:

-

Quantitative in vitro studies: Determining the IC50 values of bucolome for URAT1, ABCG2, COX-1, and COX-2 is essential for a precise understanding of its potency and selectivity.

-

Cell-based assays: Quantifying the dose-dependent effects of bucolome on the production of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in relevant cell models will elucidate its anti-inflammatory mechanism beyond COX inhibition.

-

Clinical investigations: Well-controlled clinical trials are necessary to definitively establish the efficacy of bucolome in lowering serum uric acid levels and managing symptoms in patients with hyperuricemia and gout.

The generation of this critical data will be instrumental in validating the therapeutic potential of bucolome and guiding its further development for the treatment of gout and other inflammatory diseases.

References

Molecular Targets of Bucolome in Cellular Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bucolome (5-n-butyl-1-cyclohexyl-2,4,6-trioxoperhydropyrimidine) is a non-steroidal anti-inflammatory drug (NSAID) that has been primarily used as an anti-inflammatory and uricosuric agent.[1] Beyond its established clinical applications, recent research has begun to elucidate its molecular mechanisms of action, revealing a range of cellular targets that contribute to its pharmacological profile. This technical guide provides a comprehensive overview of the known molecular targets of Bucolome in cellular models, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved. The information is intended to support further research and drug development efforts centered on this multifaceted compound.

Core Molecular Targets

Bucolome's therapeutic and modulatory effects can be attributed to its interaction with several key molecular targets. This guide focuses on three primary targets that have been identified in cellular and preclinical models:

-

Cytochrome P450 2C9 (CYP2C9): A critical enzyme in drug metabolism.

-

γ-Aminobutyric Acid Type A (GABA-A) Receptors: The primary inhibitory neurotransmitter receptors in the central nervous system.

-

Inflammatory Signaling Pathways (NF-κB and STAT3): Key regulators of the immune response and cellular inflammation.

Cytochrome P450 2C9 (CYP2C9) Inhibition

Bucolome is a potent inhibitor of CYP2C9, an enzyme responsible for the metabolism of a significant number of clinically important drugs.[1] This inhibition is a key factor in drug-drug interactions observed with Bucolome, most notably with the anticoagulant warfarin.[1]

Quantitative Data: Inhibition of CYP2C9

The inhibitory potential of Bucolome on CYP2C9 has been quantified in in vitro studies. The following table summarizes the available data.

| Substrate | Inhibition Type | Ki Value | Cellular Model/System | Reference |

| (S)-Warfarin 7-hydroxylation | Mixed-type | 8.2 µM | Not specified | [2] |

Experimental Protocol: CYP2C9 Inhibition Assay

The determination of Bucolome's inhibitory effect on CYP2C9 activity can be performed using human liver microsomes or recombinant CYP2C9 enzymes. A common method involves monitoring the metabolism of a fluorescent probe substrate in the presence and absence of the inhibitor.

Objective: To determine the inhibitory constant (Ki) of Bucolome for CYP2C9-mediated metabolism.

Materials:

-

Human Liver Microsomes (HLMs) or recombinant human CYP2C9

-

CYP2C9 substrate (e.g., diclofenac, (S)-warfarin)[3]

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

-

Bucolome

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system for metabolite quantification

Procedure:

-

Incubation Mixture Preparation: Prepare a series of incubation mixtures in potassium phosphate buffer containing HLMs or recombinant CYP2C9 and the NADPH regenerating system.

-

Inhibitor Addition: Add varying concentrations of Bucolome to the incubation mixtures. A vehicle control (without Bucolome) should also be prepared.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the metabolic reaction by adding the CYP2C9 substrate.

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time, ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile.

-

Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant.

-

Quantification: Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of the substrate's metabolite.

-

Data Analysis: Determine the rate of metabolite formation at each inhibitor concentration. Plot the data using appropriate kinetic models (e.g., Dixon or Cornish-Bowden plots) to determine the Ki value and the type of inhibition.

Signaling Pathway Diagram: Bucolome Inhibition of CYP2C9

Caption: Bucolome inhibits the metabolic activity of the CYP2C9 enzyme.

GABA-A Receptor Modulation

Emerging evidence suggests that Bucolome can modulate the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. It is proposed to act as a positive allosteric modulator (PAM), enhancing the effect of GABA.[4]

Quantitative Data: GABA-A Receptor Modulation

Experimental Protocol: GABA-A Receptor Binding Assay

A radioligand binding assay can be used to determine the affinity of Bucolome for the GABA-A receptor.

Objective: To determine the binding affinity (Ki) of Bucolome for the GABA-A receptor.

Materials:

-

Rat brain tissue or cells expressing specific GABA-A receptor subtypes

-

Radioligand (e.g., [3H]muscimol or [3H]flunitrazepam)[2]

-

Bucolome

-

Homogenization buffer (e.g., Tris-HCl)

-

Wash buffer

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the pellet multiple times with buffer to remove endogenous GABA.

-

Binding Reaction: Incubate the prepared membranes with a fixed concentration of the radioligand and varying concentrations of Bucolome in a multi-well plate.

-

Non-specific Binding Control: Include a set of wells with the radioligand and a high concentration of a known GABA-A receptor ligand (e.g., unlabeled GABA) to determine non-specific binding.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

-

Termination and Washing: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each Bucolome concentration by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the Bucolome concentration and use non-linear regression analysis to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Signaling Pathway Diagram: Allosteric Modulation of GABA-A Receptor